molecular formula C17H15N3O3S3 B2993278 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 941924-88-5

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2993278
CAS No.: 941924-88-5
M. Wt: 405.51
InChI Key: YLXDKTFJNHVPHD-UHFFFAOYSA-N
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Description

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable reagent such as bromine or iodine.

    Coupling Reaction: The thiazole derivative can then be coupled with a butanamide derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Amino-thiazole derivative.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may play a role in redox reactions, while the phenylthio group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole (an antibiotic).

    Nitro Compounds: Compounds with nitro groups, such as nitrobenzene and nitrofurantoin (an antibiotic).

    Phenylthio Compounds: Compounds with phenylthio groups, such as phenylthiourea and phenylthioacetic acid.

Uniqueness

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S3/c21-16(7-4-8-24-13-5-2-1-3-6-13)19-17-18-14(11-26-17)15-9-12(10-25-15)20(22)23/h1-3,5-6,9-11H,4,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXDKTFJNHVPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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